REACTION_CXSMILES
|
B(F)(F)F.[CH3:5]COCC.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([C:18]2[CH2:19][CH2:20][CH2:21][N:22]=2)[CH:15]=[CH:16][CH:17]=1.C[Li].C(=O)=O.CC(C)=O.Cl>O1CCCC1.C(Cl)Cl>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([C:18]2([CH3:5])[CH2:19][CH2:20][CH2:21][NH:22]2)[CH:15]=[CH:16][CH:17]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=1CCCN1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring the bright yellow reaction mixture for 2.5 h
|
Duration
|
2.5 h
|
Type
|
WAIT
|
Details
|
After 1.5 h replace
|
Duration
|
1.5 h
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
quench the reaction
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with 9:1 methylene chloride/chloroform (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain an orange oil
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with additional methylene chloride (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with 1:1 methylene chloride/chloroform (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1(NCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |